N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
Description
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring attached to a cyclopropanecarboxamide group.
Properties
Molecular Formula |
C15H20N6O |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H20N6O/c1-20-13-12(7-18-20)14(17-9-16-13)21-6-2-3-11(8-21)19-15(22)10-4-5-10/h7,9-11H,2-6,8H2,1H3,(H,19,22) |
InChI Key |
OSLUGEZIWOHRKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarboxamide group through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines, such as:
- 1H-pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- 1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Uniqueness
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of the pyrazolo[3,4-d]pyrimidine core with a piperidine ring and a cyclopropanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
